An In-depth Technical Guide to 6-chloro-8-methyl-9H-purine
An In-depth Technical Guide to 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-8-methyl-9H-purine is a substituted purine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its structural scaffold is of significant interest to researchers, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-chloro-8-methyl-9H-purine is presented in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 92001-52-0 | [1][2] |
| Molecular Formula | C₆H₅ClN₄ | [1][2] |
| Molecular Weight | 168.58 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 200 °C | [3] |
| Boiling Point | 233.2±50.0 °C (Predicted) | [3] |
| Solubility | Soluble in DMSO and dimethylformamide. | [4] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Experimental Protocols
The synthesis of 6-chloro-8-methyl-9H-purine can be achieved through various synthetic routes. A common method involves the cyclization of a substituted pyrimidine derivative.
Experimental Protocol: Synthesis from N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide
A documented synthesis of 6-chloro-8-methyl-9H-purine is outlined below.[5]
Materials:
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N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide
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Phosphorus oxychloride (POCl₃)
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Ethyl acetate
-
Saturated aqueous sodium bicarbonate
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Water
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (1.00 eq.) in phosphorus oxychloride.
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Reflux the reaction mixture overnight.
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After completion of the reaction, concentrate the mixture under vacuum to remove excess phosphorus oxychloride.
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Redissolve the residue in ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution in vacuum to yield 6-chloro-8-methyl-9H-purine as a solid.
This protocol provides a foundational method for obtaining the target compound. Further purification, such as recrystallization or column chromatography, may be necessary to achieve higher purity.
A general workflow for the synthesis of 6-chloro-8-substituted-9H-purine derivatives is depicted in the following diagram:
Caption: General workflow for synthesizing 6-chloro-8-substituted-9H-purines.
Biological Activity and Applications
Substituted purines, including 6-chloro-8-methyl-9H-purine, are recognized for their potential as biologically active molecules. Their primary application in research is as intermediates in the synthesis of compounds targeting various enzymes, particularly kinases.
Kinase Inhibition and Anticancer Research
Derivatives of 6-chloropurine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 6-chloro-purine scaffold can be modified at various positions to enhance potency and selectivity for specific kinases. For instance, C-2, C-8, and N-9 substitutions on a 6-(3-chloroanilino)purine core have been explored to develop potent CDK2 inhibitors.[6]
The general mechanism of action for such purine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and halting downstream signaling pathways that promote cell proliferation.
The following diagram illustrates a simplified signaling pathway involving kinase inhibition:
Caption: Simplified diagram of a kinase signaling pathway and its inhibition.
Safety and Handling
6-chloro-8-methyl-9H-purine is classified as an acute oral toxicant and a combustible solid.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Information:
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Pictogram: GHS07 (Exclamation Mark)[2]
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Signal Word: Warning[2]
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Hazard Statement: H302 (Harmful if swallowed)[2]
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Precautionary Statements: P264, P270, P301 + P312, P501[2]
Conclusion
6-chloro-8-methyl-9H-purine is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel anticancer agents. Its synthesis is well-documented, and its purine core provides a versatile scaffold for the generation of diverse chemical libraries. Further research into the biological activities of its derivatives is likely to yield new therapeutic leads. Researchers and drug development professionals should consider this compound as a key starting material for the exploration of new chemical space in the pursuit of innovative medicines.
References
- 1. CAS 92001-52-0 | 6-Chloro-8-methyl-9H-purine - Synblock [synblock.com]
- 2. 6-Chloro-8-methyl-9H-purine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 92001-52-0 CAS MSDS (6-CHLORO-8-METHYL-PURINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 6-CHLORO-8-METHYL-PURINE CAS#: 92001-52-0 [chemicalbook.com]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
